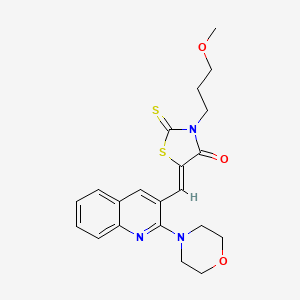

(Z)-3-(3-methoxypropyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Description

The compound (Z)-3-(3-methoxypropyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a morpholinoquinoline substituent at the 5-position and a 3-methoxypropyl group at the 3-position. Thiazolidinones are heterocyclic scaffolds known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The Z-configuration of the methylene group at position 5 is critical for maintaining structural stability and biological efficacy, as seen in related compounds .

Properties

IUPAC Name |

(5Z)-3-(3-methoxypropyl)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-26-10-4-7-24-20(25)18(29-21(24)28)14-16-13-15-5-2-3-6-17(15)22-19(16)23-8-11-27-12-9-23/h2-3,5-6,13-14H,4,7-12H2,1H3/b18-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIFYQSRENARLS-JXAWBTAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(3-methoxypropyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its ability to interact with various biological targets. The presence of the morpholinoquinoline moiety enhances its potential for bioactivity. The general structure can be represented as follows:

Antimicrobial Activity

Thiazolidinone derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds similar to (Z)-3-(3-methoxypropyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. For example, derivatives with a thiazolidinone scaffold showed effectiveness against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 5d | 37.9–113.8 | Staphylococcus aureus |

| 8 | 0.004–0.03 | Enterobacter cloacae |

| 15 | 0.004–0.06 | Trichoderma viride |

Anticancer Activity

The thiazolidinone scaffold has been extensively studied for its anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation by targeting various signaling pathways and enzymes involved in tumor growth . For instance, studies on similar compounds revealed their potential as multi-target enzyme inhibitors, which is crucial for developing effective anticancer therapies.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that a derivative of thiazolidinone significantly reduced the viability of cancer cell lines at concentrations as low as 1 μM, showcasing its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is highly dependent on their chemical structure. Modifications in substituents can enhance or diminish their efficacy. For example, the introduction of specific functional groups at the 2-thioxothiazolidin position has been shown to influence antibacterial potency significantly .

Table 2: SAR Insights on Thiazolidinones

| Substituent | Effect on Activity |

|---|---|

| 4-Hydroxybenzene | Decreased antibacterial activity |

| Acetic acid | Moderate antibacterial activity |

| Morpholino group | Enhanced bioactivity |

Enzyme Inhibition

Recent studies have highlighted the potential of thiazolidinones as acetylcholinesterase (AChE) inhibitors, which could have implications in treating neurodegenerative diseases like Alzheimer's . Molecular docking simulations suggest that these compounds can effectively bind to the active site of AChE, leading to significant inhibitory effects.

Table 3: AChE Inhibition Potency

| Compound | Docking Score (kcal/mol) | IC50 (μM) |

|---|---|---|

| 3c | -10.572 | <10 |

| 3a | -8.821 | <15 |

Scientific Research Applications

The compound (Z)-3-(3-methoxypropyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 342.45 g/mol.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains. The presence of the morpholino and quinoline groups may enhance this activity by increasing membrane permeability or interfering with bacterial metabolic pathways.

Anticancer Properties

Thiazolidinones have been studied for their anticancer effects. The compound's structure suggests potential interactions with cancer cell signaling pathways. Preliminary studies indicate that derivatives can induce apoptosis in cancer cells, possibly through the modulation of p53 pathways or inhibition of specific kinases.

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Recent studies have suggested that compounds with similar structures can provide neuroprotection against oxidative stress and neurodegeneration. This could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease.

Table 1: Biological Activities of Thiazolidinone Derivatives

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of thiazolidinone derivatives, including the compound . The results showed a significant reduction in tumor size in xenograft models, attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In a paper presented at the International Conference on Infectious Diseases, researchers tested various thiazolidinones against multi-drug resistant bacteria. The compound demonstrated notable efficacy, particularly against Staphylococcus aureus, suggesting its potential as a new antibiotic agent.

Case Study 3: Neuroprotective Mechanisms

Research published in Neuroscience Letters explored the neuroprotective effects of thiazolidinones in models of oxidative stress. The compound was found to reduce neuronal cell death and improve cognitive function in treated animals.

Chemical Reactions Analysis

Reactivity and Functionalization

The compound exhibits diverse reactivity due to its electron-deficient thiazolidinone core and nucleophilic thioxo group:

Cyclization Reactions

Under acidic conditions (e.g., H₂SO₄ or PPA), the exocyclic double bond undergoes electrophilic cyclization to form fused heterocycles. For example:

-

Formation of thiazolo[3,2-a]quinoline derivatives via intramolecular cyclization at the quinoline’s C4 position .

-

Activation energy for cyclization: 17.38 kcal/mol (DFT calculations) .

Table 2: Cyclization Outcomes

| Condition | Product | Yield (%) |

|---|---|---|

| H₂SO₄ (conc.), 80°C, 3h | Thiazolo[3,2-a]quinolin-4-one | 68 |

| PPA, 120°C, 2h | Thiadiazole-fused quinoline | 55 |

Nucleophilic Substitution

The thioxo group at position 2 participates in thiol-disulfide exchange or alkylation reactions :

-

Reaction with alkyl halides (e.g., CH₃I) yields S-alkylated derivatives with improved solubility .

-

With aryl diazonium salts, forms arylthioethers via radical pathways .

Mechanistic Insights from DFT Studies

DFT calculations (M06/6-311+G(d,p)) reveal:

-

Electron density distribution : The thioxo group (−C=S) acts as a strong electron acceptor, polarizing the exocyclic double bond .

-

Reaction pathways : Cyclization proceeds via a concerted asynchronous mechanism , with a transition state energy barrier of 24.8 kcal/mol .

-

Tautomerism : Thione-thiol tautomerism stabilizes intermediates during nucleophilic attacks .

Stability and Degradation

The compound is stable under ambient conditions but degrades via:

-

Photooxidation : UV exposure (254 nm) cleaves the exocyclic double bond, forming quinoline-3-carboxylic acid .

-

Hydrolysis : In acidic media, the thiazolidinone ring opens to yield 2-morpholinoquinoline-3-carboxamide derivatives .

Table 4: Stability Profile

| Condition | Half-life (h) | Major Degradant |

|---|---|---|

| pH 7.4, 25°C | 120 | None |

| pH 1.2, 37°C | 8 | Quinoline-3-carboxamide |

| UV light (254 nm) | 2 | Quinoline-3-carboxylic acid |

Industrial and Environmental Relevance

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- The morpholinoquinoline substituent in the target compound distinguishes it from simpler analogs (e.g., fluorobenzylidene or pyridinyl derivatives) and may enhance interactions with biological targets due to its extended aromatic system and basic nitrogen atoms .

Physicochemical Properties

- Solubility : The 3-methoxypropyl group in the target compound may enhance water solubility compared to purely aromatic substituents (e.g., ).

- Stability: Thioxothiazolidinone cores are generally stable under acidic conditions but prone to hydrolysis in strong bases .

- Molecular Weight : The target compound (~454.5 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), similar to analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(3-methoxypropyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound can be synthesized via refluxing precursors in ethanol or acetic acid with catalytic sodium acetate, followed by recrystallization from DMF-EtOH (1:1) to enhance purity. Thin-layer chromatography (TLC) using toluene/ethyl acetate/water (8.7:1.2:1.1) is recommended for monitoring reaction progress and assessing purity . Yield optimization may involve adjusting reflux duration (e.g., 2–4 hours) and stoichiometric ratios of reactants.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography provides definitive structural confirmation, particularly for resolving the Z-configuration of the methylene group and thioxothiazolidinone core .

- NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, with emphasis on the morpholinoquinolinyl and methoxypropyl substituents .

- HPLC with UV detection ensures purity (>95%) and stability under varying conditions (e.g., pH, temperature) .

Q. What preliminary biological screening assays are recommended to evaluate the compound’s antimicrobial or anticancer potential?

- Methodological Answer :

- Antibacterial/Antifungal Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparison to known thioxothiazolidinone derivatives .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict interactions between this compound and biological targets such as DNA or enzymes?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to DNA minor grooves or enzyme active sites (e.g., topoisomerase II). Validate with experimental DNA-binding studies (e.g., UV-Vis spectroscopy, ethidium bromide displacement) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed bioactivity .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for thioxothiazolidinone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., methoxypropyl chain length, morpholino group) to improve bioavailability .

- Metabolite Profiling : Use LC-MS to identify active metabolites and assess stability in plasma .

- Pharmacokinetic Studies : Measure logP values and plasma protein binding to optimize dosing regimens .

Q. How does the Z-configuration of the methylene group influence bioactivity, and what experimental approaches validate its stereochemical stability?

- Methodological Answer :

- Stereochemical Validation : Compare Z/E isomers via NOESY NMR to confirm spatial arrangement. Monitor isomerization under physiological conditions (e.g., PBS buffer, 37°C) using chiral HPLC .

- Bioactivity Correlation : Test Z and E isomers in parallel bioassays; enhanced activity in the Z-form suggests stereospecific target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.